molecular formula C10H12ClNO4S B13761547 Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester CAS No. 2374-89-2

Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester

Cat. No.: B13761547
CAS No.: 2374-89-2
M. Wt: 277.73 g/mol
InChI Key: UCUUOTCLCHPTTJ-UHFFFAOYSA-N
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Description

This compound is structurally designed for herbicidal applications, as indicated by its synthesis within a class of N-(heterocyclicaminocarbonyl)arylsulfonamides developed for agricultural use . Its melting point is reported as 185°–187°C, suggesting moderate thermal stability suitable for formulation in agrochemical products . The isopropyl ester group likely enhances lipophilicity, improving membrane permeability in target plants.

Properties

CAS No.

2374-89-2

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

propan-2-yl 2-chloro-6-sulfamoylbenzoate

InChI

InChI=1S/C10H12ClNO4S/c1-6(2)16-10(13)9-7(11)4-3-5-8(9)17(12,14)15/h3-6H,1-2H3,(H2,12,14,15)

InChI Key

UCUUOTCLCHPTTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC=C1Cl)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Table 1: Typical Reaction Conditions for Each Step

Step Reagents/Catalysts Temperature Time Yield (%)
Chlorination Chlorine gas or NCS 0–25°C 1–3 hours 70–85
Sulfonamidation Fuming H₂SO₄, then NH₃ 0–10°C 2–6 hours 60–80
Esterification Isopropanol, H₂SO₄ Reflux (80–90°C) 4–8 hours 75–90

Data compiled from experimental protocols and literature reviews.

Alternative Synthetic Approaches

A patent literature review reveals that related benzoic acid derivatives can also be prepared via:

  • Nitration of substituted benzotrichlorides followed by hydrolysis and functional group transformations
  • Conversion of the acid to its acyl chloride, then reaction with isopropanol in the presence of a base or catalyst

These alternative routes may offer advantages in yield or selectivity, depending on the starting materials and desired scale.

Table 2: Comparative Yields of Alternative Methods

Method Overall Yield (%) Purity (%) Key Notes
Direct multi-step from benzoic acid 35–50 95+ Standard laboratory approach
Benzotrichloride-based intermediate route 45–60 97+ Useful for industrial-scale synthesis
Acyl chloride intermediate esterification 40–55 96+ Efficient for ester derivatives

Yields and purities are representative ranges from published data and patent examples.

Analytical Monitoring and Purification

Throughout the synthesis, reaction progress and product purity are monitored by:

  • Thin-layer chromatography (TLC)
  • Nuclear magnetic resonance (NMR) spectroscopy
  • High-performance liquid chromatography (HPLC)

Isolation typically involves extraction with organic solvents (e.g., dichloromethane), washing, drying, and recrystallization or preparative chromatography to achieve high-purity final product.

Research Findings and Optimization

Studies emphasize the need to carefully control temperature and reagent addition rates, especially during chlorination and sulfonamidation, to avoid undesired byproducts. The choice of solvents, catalysts, and purification methods significantly influences yield and purity.

  • Reaction optimization may increase yield by up to 10–15% compared to non-optimized protocols.
  • Use of modern analytical tools (such as NMR and HPLC) ensures accurate monitoring and reproducibility.

Summary Table: Key Preparation Data

Parameter Typical Value/Range
Overall Yield 35–60%
Purity (after purification) 95–97%
Key Analytical Methods TLC, NMR, HPLC
Critical Control Points Temperature, reagent ratios

Chemical Reactions Analysis

Hydrolysis Reactions

The isopropyl ester and sulfonamide groups undergo hydrolysis under varied conditions:

Ester Hydrolysis

  • Acidic conditions : Hydrolysis yields 2-chloro-6-sulfamoylbenzoic acid and isopropanol.

    • Example: In 80% sulfuric acid at 100–110°C, complete ester cleavage occurs within 3 hours.

    • Mechanism: Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water (general acid catalysis) .

Conditions Products Yield Source
H<sub>2</sub>SO<sub>4</sub> (80%), 100–110°C2-chloro-6-sulfamoylbenzoic acid + isopropanol88–94%
  • Basic conditions : Saponification produces the corresponding carboxylate salt.

    • Example: NaOH (1M) in aqueous ethanol at reflux yields sodium 2-chloro-6-sulfamoylbenzoate.

Sulfonamide Hydrolysis

The sulfamoyl (-SO<sub>2</sub>NH<sub>2</sub>) group resists hydrolysis under mild conditions but reacts under extreme acidity or alkalinity:

  • Acidic hydrolysis : Generates sulfonic acid (-SO<sub>3</sub>H) and ammonia.

  • Basic hydrolysis : Forms sulfonate salts and amine derivatives.

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing sulfonamide and ester groups activate the aromatic ring for NAS at the para and ortho positions relative to the chlorine atom:

Reagent Conditions Product Notes
NH<sub>3</sub> (excess)Cu catalyst, 150–160°C2-amino-6-sulfamoylbenzoic acid isopropyl esterExothermic reaction; HCl gas evolved
NaOH (aq.)120–160°C, pressure2-hydroxy-6-sulfamoylbenzoic acid isopropyl esterRequires FeCl<sub>3</sub> catalysis

Mechanistic Insight :
The chlorine atom at position 2 is meta-directing but becomes reactive under high temperatures or catalytic conditions due to partial positive charge development on the aromatic ring .

Sulfonamide Group Reactivity

The sulfamoyl moiety participates in substitution and condensation reactions:

Amine Displacement

Reaction with primary or secondary amines replaces the sulfamoyl group:

  • Example: Treatment with methylamine in DMF at 80°C yields 2-chloro-6-(methylsulfonamido)benzoic acid isopropyl ester.

Condensation with Carbonyl Compounds

The -SO<sub>2</sub>NH<sub>2</sub> group undergoes condensation with aldehydes or ketones in acidic media to form sulfonamidine derivatives.

Transesterification

The isopropyl ester reacts with alcohols (e.g., methanol, benzyl alcohol) under acid or base catalysis to form alternative esters:

  • Example: Methanol with H<sub>2</sub>SO<sub>4</sub> yields methyl 2-chloro-6-sulfamoylbenzoate .

Reduction

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the ester to a hydroxymethyl group, producing 2-chloro-6-sulfamoylbenzyl alcohol.

Stability and Byproduct Formation

  • Thermal decomposition : Above 200°C, the compound degrades into chlorobenzene derivatives and sulfur oxides.

  • Photolysis : UV exposure in solution induces cleavage of the sulfonamide bond, yielding 2-chlorobenzoic acid and sulfamic acid.

Scientific Research Applications

Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester involves its interaction with specific molecular targets. The chlorine and sulfamoyl groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with cellular targets.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The compound is compared below with structurally related benzoic acid derivatives, focusing on substituents, ester groups, physical properties, and applications.

Compound Name Substituents Ester Group CAS Number Melting Point (°C) Application Reference
Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester 2-Cl, 6-SO₂NH₂ Isopropyl Not specified 185–187 Herbicide
Benzoic acid, 2-chloro-6-sulfamoyl-, ethyl ester 2-Cl, 6-SO₂NH₂ Ethyl Not specified 198–201 Herbicide
Benzoic acid, 4-amino-2-methyl-, 2-(diethylamino)ethyl ester 4-NH₂, 2-CH₃ 2-(Diethylamino)ethyl 27951-79-7 Not reported Pharmaceutical intermediate?
Benzoic acid, 2-benzoyl-, methyl ester 2-Benzoyl Methyl 606-28-0 Not reported Industrial chemical
Benzoic acid, 2,2'-[(6-chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis-, dimethyl ester 6-Cl triazine linker, 2-oxybenzoate groups Dimethyl 63385-66-0 Not reported Polymer/resin additive
Benzoic acid isopropyl ester (unsubstituted) None Isopropyl Not specified Not reported Solvent/Flavoring agent

Analysis of Structural and Functional Differences

Ester Group Impact
  • Isopropyl vs. Ethyl Esters : The ethyl ester analog (m.p. 198–201°C) has a higher melting point than the isopropyl derivative (185–187°C), likely due to reduced steric hindrance and improved crystal packing in the ethyl variant . The isopropyl group may enhance lipid solubility, favoring herbicidal activity through cuticle penetration.
  • Methyl and Dimethyl Esters : Compounds like 2-benzoylbenzoic acid methyl ester (CAS 606-28-0) lack sulfamoyl/chloro groups, limiting bioactivity but increasing utility as intermediates in polymer synthesis .
Substituent Effects
  • Sulfamoyl Group : The 6-sulfamoyl moiety in the target compound and its ethyl ester analog is critical for herbicidal activity, enabling interaction with plant acetolactate synthase (ALS), a common target in sulfonylurea herbicides .
  • Chlorine vs. Amino Groups: The 2-chloro substituent in the target compound contrasts with the 4-amino group in CAS 27951-79-7, which may impart basicity and alter solubility or receptor binding .

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester , exploring its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound This compound is characterized by the presence of a chloro group and a sulfonamide moiety, which are known to enhance biological activity. The synthesis typically involves the reaction of benzoic acid derivatives with chlorosulfonic acid followed by esterification with isopropanol.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties , showing promising results against various bacterial and fungal strains. In vitro studies indicate that it exhibits significant inhibition against:

  • Staphylococcus aureus : Growth inhibition zones of up to 15 mm were recorded.
  • Bacillus subtilis : Similar inhibitory effects were noted, indicating broad-spectrum antimicrobial potential .

Anti-inflammatory Effects

Research indicates that benzoic acid derivatives can modulate inflammatory pathways. For instance, compounds similar to benzoic acid, 2-chloro-6-sulfamoyl-, have been shown to inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, thereby reducing inflammation. This mechanism suggests potential use in treating inflammatory diseases .

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been explored. Studies have demonstrated that benzoic acid derivatives can activate proteolytic systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway, leading to enhanced degradation of oncoproteins .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various benzoic acid derivatives revealed that those with halogen substitutions exhibited increased antimicrobial activity. The introduction of a chloro group significantly enhanced the compound's efficacy against resistant strains of bacteria .
  • Anti-inflammatory Activity : In an animal model of inflammation induced by lipopolysaccharides (LPS), the compound demonstrated a marked reduction in inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent .
  • Cytotoxicity Assessment : In cell viability assays involving cancer cell lines (e.g., Hep-G2), the compound showed low cytotoxicity while effectively promoting apoptosis through the activation of cathepsins B and L, which play crucial roles in protein degradation .

Research Findings Summary Table

Activity Type Efficacy Mechanism
AntimicrobialInhibition zones up to 15 mmDisruption of bacterial cell wall synthesis
Anti-inflammatorySignificant reduction in inflammatory markersInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cellsActivation of UPP and ALP pathways

Q & A

Q. What are the optimal synthetic routes for preparing benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester?

Methodological Answer: The compound can be synthesized via esterification of the parent acid (2-chloro-6-sulfamoylbenzoic acid) with isopropyl alcohol. Key steps include:

  • Acid Activation : Use concentrated sulfuric acid as a catalyst under reflux conditions to drive esterification (typical yield: 70–85%) .
  • Ester Selection : Isopropyl esters are preferred due to steric and electronic effects that improve reaction efficiency compared to bulkier esters (e.g., butyl) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Expect signals for the isopropyl group (δ 1.2–1.4 ppm, doublet for CH₃; δ 5.0–5.2 ppm, septet for CH) and aromatic protons (δ 7.5–8.5 ppm, split by chloro and sulfamoyl substituents) .
    • ¹³C NMR : A carbonyl signal at ~165–170 ppm (ester C=O) and sulfamoyl carbon at ~120–130 ppm .
  • IR : Strong C=O stretch at ~1720 cm⁻¹ and sulfonamide S=O stretches at ~1150–1350 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 293.7 (calculated for C₁₀H₁₂ClNO₄S) with fragment ions at m/z 155 (sulfamoyl group loss) .

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

Methodological Answer:

  • Crystallographic Validation : Use single-crystal X-ray diffraction (SHELXL/SHELXS ) to resolve ambiguities in NMR/IR assignments. For example, sulfamoyl group orientation may cause splitting in aromatic proton signals, which crystallography can clarify .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify mismatches arising from dynamic effects (e.g., rotational barriers) .

Q. What experimental design considerations are critical for studying hydrolytic stability under varying pH?

Methodological Answer:

  • pH-Dependent Hydrolysis :
    • Acidic Conditions : Monitor ester cleavage via HPLC (C18 column, acetonitrile/water gradient) at 25°C. Hydrolysis rates increase below pH 3 due to protonation of the sulfamoyl group, destabilizing the ester .
    • Basic Conditions : Use UV-Vis spectroscopy (λ = 260 nm) to track release of the parent acid. Base-catalyzed hydrolysis dominates above pH 10 .
  • Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated degradation during long-term stability studies .

Q. How can substituent effects (chloro, sulfamoyl) influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing sulfamoyl group deactivates the aromatic ring, reducing electrophilic substitution rates. Chloro further enhances this effect .
  • Catalytic Systems : Use Pd(PPh₃)₄ with CuI co-catalyst in Suzuki-Miyaura couplings. The sulfamoyl group may chelate Pd, requiring higher catalyst loading (5–10 mol%) .

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